molecular formula C10H18O2 B2583303 Ethyl 2-tert-butylcyclopropane-1-carboxylate CAS No. 21692-49-9

Ethyl 2-tert-butylcyclopropane-1-carboxylate

Cat. No. B2583303
CAS RN: 21692-49-9
M. Wt: 170.252
InChI Key: UEAHPEKJCDBVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-tert-butylcyclopropane-1-carboxylate, also known as ETC, is a cyclopropane derivative that has gained attention in the scientific community due to its unique structure and potential applications. ETC has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butylcyclopropane-1-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Ethyl 2-tert-butylcyclopropane-1-carboxylate has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
Ethyl 2-tert-butylcyclopropane-1-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Ethyl 2-tert-butylcyclopropane-1-carboxylate has been shown to have antioxidant properties and has been studied for its potential use in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl 2-tert-butylcyclopropane-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a range of potential applications. However, Ethyl 2-tert-butylcyclopropane-1-carboxylate can be difficult to purify and its effects can vary depending on the concentration used.

Future Directions

There are several potential future directions for research on Ethyl 2-tert-butylcyclopropane-1-carboxylate. One area of interest is the development of more effective synthesis methods for Ethyl 2-tert-butylcyclopropane-1-carboxylate. Additionally, there is potential for Ethyl 2-tert-butylcyclopropane-1-carboxylate to be used in combination with other compounds to enhance its effects. Finally, further research is needed to fully understand the mechanism of action of Ethyl 2-tert-butylcyclopropane-1-carboxylate and its potential applications in treating a range of diseases.

Synthesis Methods

Ethyl 2-tert-butylcyclopropane-1-carboxylate can be synthesized using a variety of methods, including the reaction of tert-butylcyclopropanol with ethyl chloroformate in the presence of a base or the reaction of tert-butylcyclopropanol with ethyl chloroacetate in the presence of a catalyst. The yield and purity of Ethyl 2-tert-butylcyclopropane-1-carboxylate can vary depending on the synthesis method used.

Scientific Research Applications

Ethyl 2-tert-butylcyclopropane-1-carboxylate has been studied for its potential applications in scientific research, particularly in the area of drug discovery. Ethyl 2-tert-butylcyclopropane-1-carboxylate has been shown to inhibit the growth of cancer cells and has been studied as a potential anti-cancer agent. Additionally, Ethyl 2-tert-butylcyclopropane-1-carboxylate has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

properties

IUPAC Name

ethyl 2-tert-butylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-12-9(11)7-6-8(7)10(2,3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAHPEKJCDBVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-tert-butylcyclopropane-1-carboxylate

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